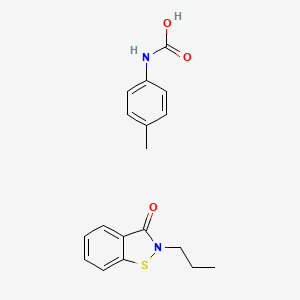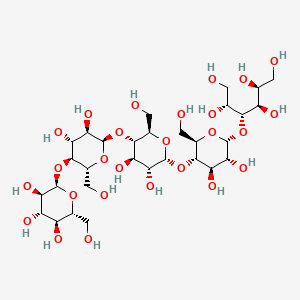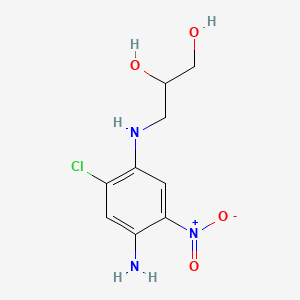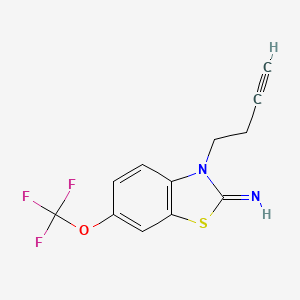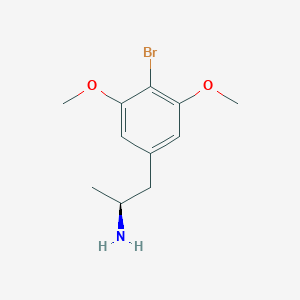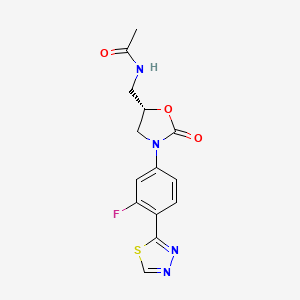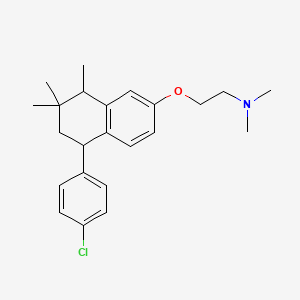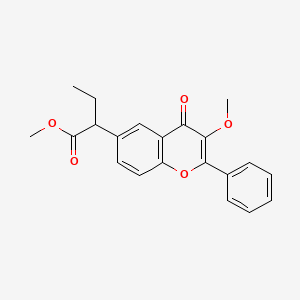
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-methoxy-2-phenylchromone-6-carboxylic acid and methanol.
Reduction: 3-methoxy-2-phenylchromone-6-ylbutanol.
Substitution: Depending on the nucleophile used, various substituted chromone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate involves its interaction with specific molecular targets within biological systems. The chromone backbone is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: A simpler ester with a fruity aroma, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent in various industries.
Methyl 2-(3-methoxyphenyl)butanoate: A structurally similar compound with slight variations in the aromatic ring.
Uniqueness
Methyl 2-(3-methoxy-2-phenylchromon-6-yl)butanoate stands out due to its chromone backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact with a different set of molecular targets compared to simpler esters, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
173469-83-5 |
|---|---|
Fórmula molecular |
C21H20O5 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxy-4-oxo-2-phenylchromen-6-yl)butanoate |
InChI |
InChI=1S/C21H20O5/c1-4-15(21(23)25-3)14-10-11-17-16(12-14)18(22)20(24-2)19(26-17)13-8-6-5-7-9-13/h5-12,15H,4H2,1-3H3 |
Clave InChI |
PWRMDMWFEOHPSK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


